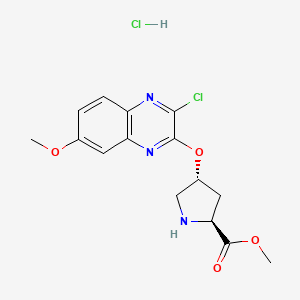

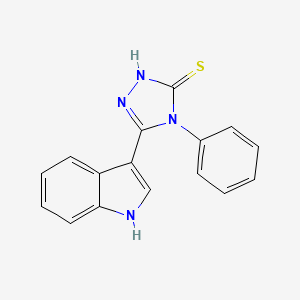

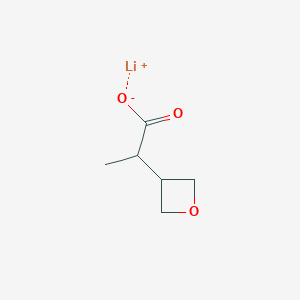

![molecular formula C11H13NO2 B2737927 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1865196-56-0](/img/structure/B2737927.png)

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones are a type of furan derivatives . Furan derivatives are very important compounds in chemistry, biology, medicine, and materials science . They play an important role in modern organic and medicinal chemistry .

Synthesis Analysis

The synthesis of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones is based on the oxidative dearomatization of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .

Molecular Structure Analysis

The cyclization step in the synthesis of these compounds is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .

Chemical Reactions Analysis

The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .

科学的研究の応用

Synthesis and Chemical Properties

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one and its derivatives are of significant interest due to their potential applications in medicinal chemistry and drug discovery. For instance, the development of a palladium-catalyzed dearomative azaspirocyclization technique has enabled the synthesis of 1-azaspirocyclic compounds from bromoarenes bearing an aminoalkyl group with N-tosylhydrazones. This method allows for the introduction of carbon substituents, achieving the convergent synthesis of 1-azaspirocycles with furan, thiophene, and naphthalene cores, leading to compounds that could be further elaborated into 1-azaspirocyclopentenones (Yanagimoto et al., 2021).

Additionally, the Reformatsky reaction has been utilized to generate 3-aryl-2-phenylamino-2-azaspirocycles from methyl 1-bromocycloalkane-1-carboxylates and aromatic aldehyde phenyl- and benzoylhydrazones. This reaction has also led to the formation of compounds like 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one, demonstrating the versatility of furan derivatives in synthesizing complex molecular structures (Shchepin et al., 2007).

Applications in Drug Discovery

The structural complexity and unique properties of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one derivatives have been explored for potential therapeutic applications. For example, derivatives of this compound have been identified as selective agonists of the α7 neuronal nicotinic acetylcholine receptor, showing promise for the treatment of cognitive impairment associated with neurological disorders, such as schizophrenia. These compounds exhibit marked selectivity for the central nervous system over the peripheral nervous system, which is crucial for their potential therapeutic use (Mazurov et al., 2012).

特性

IUPAC Name |

1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLZIQKVILZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(NC2=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

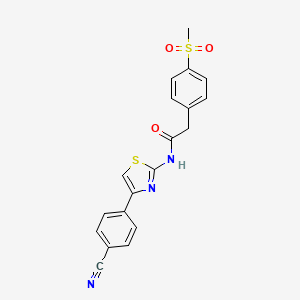

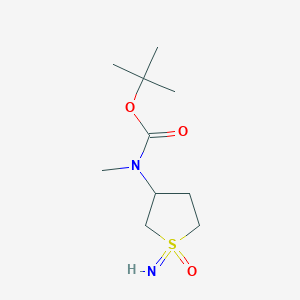

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

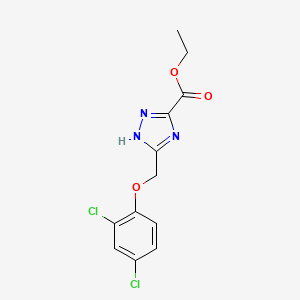

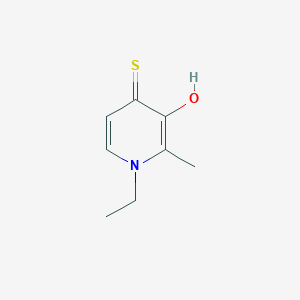

![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)

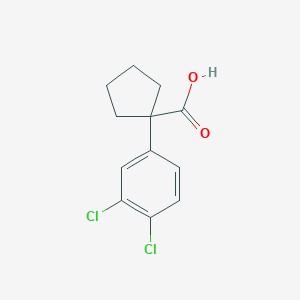

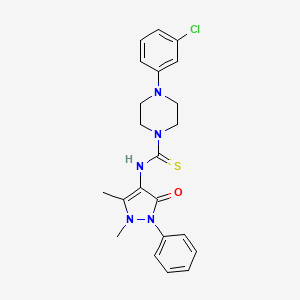

![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)